Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
Description
Properties
Molecular Formula |
C21H19N3O5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
naphthalen-1-yl-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C21H19N3O5S/c25-21(18-9-5-7-16-6-1-2-8-17(16)18)22-12-14-23(15-13-22)30(28,29)20-11-4-3-10-19(20)24(26)27/h1-11H,12-15H2 |
InChI Key |
BPKGUNHAZRBXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the naphthyl and nitrophenyl sulfonyl intermediates. These intermediates are then coupled using a piperazine derivative under controlled conditions. Common reagents used in the synthesis include naphthalene, nitrobenzene, sulfonyl chloride, and piperazine. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, the nitrophenyl sulfonyl group may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Substituent Position : The nitro group’s position (2-, 3-, or 4-) significantly impacts synthetic yields. For example, 2-nitrophenyl analogs (e.g., 4g) show lower yields (31%) compared to 3- or 4-nitrophenyl derivatives (47% and 45%, respectively), likely due to steric hindrance or electronic effects during sulfonylation .
- Methanone-Linked Groups: Replacement of the naphthalen-1-yl group with bulkier substituents (e.g., benzhydryl or cyclopenta[b]thiophene) enhances steric bulk but may reduce solubility .
Physicochemical Properties
- Melting Points: While data for the target compound is absent, analogs with sulfamoyl or nitro groups exhibit melting points ranging from 132°C to >350°C. Higher melting points correlate with increased crystallinity in compounds like (5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb, 250–252°C) due to planar heterocyclic systems .
- Spectroscopic Characterization : All analogs were confirmed via $^1$H NMR, $^13$C NMR, and HRMS, with molecular ion peaks ([M+H]$^+$) consistent with theoretical values. For example, T-08 showed HRMS m/z 427.0793 (calculated: 427.0792) .
Biological Activity
Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone, a complex synthetic compound, is characterized by its unique structural features which include a naphthalene moiety, a piperazine ring, and a nitrophenyl sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 425.5 g/mol. The structure can be represented as follows:
Biological Activity
Research indicates that this compound exhibits significant biological activities including:
Anticancer Activity:
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of against A549 lung cancer cells, indicating potent anticancer properties .
Antibacterial and Antifungal Properties:
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies reported that certain derivatives exhibited effective minimum inhibitory concentration (MIC) values against various bacterial strains including Staphylococcus epidermidis and Enterococcus faecalis .
Mechanism of Action:
The mechanism of action involves binding to specific enzymes or receptors, potentially altering their activity. This may include inhibition of enzyme activity by blocking substrate access at active sites, which is crucial for various biochemical pathways .
Comparative Analysis with Similar Compounds
A comparison of Naphthalen-1-yl{4-[2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone with structurally similar compounds reveals distinct biological properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Naphthyl N-(2-chloro-4-nitrophenyl)carbamate | Contains a carbamate group | Potential neuroprotective effects |
| 4-Nitrophenylsulfonyltryptophan | Incorporates tryptophan | Known for serotonin receptor activity |
| Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone | Features methoxybenzene | Exhibits antimicrobial properties |
Naphthalenic compounds generally exhibit enhanced biological activity due to the presence of aromatic hydrogen bonds that facilitate interactions with enzyme active sites .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of naphthalene derivatives:
- Synthesis and Evaluation : A series of naphthalene-chalcone derivatives were synthesized to explore their anticancer, antibacterial, and antifungal properties. The study highlighted the significance of structural modifications in enhancing biological activity.
- Molecular Docking Studies : In silico studies using molecular docking techniques have demonstrated the binding affinity of these compounds to specific target proteins, elucidating their potential mechanisms of action in therapeutic applications .
- Apoptotic Activity : Flow cytometry analysis indicated that certain derivatives induced apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .
Q & A
[Basic] What are the common synthetic routes for Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone?
The synthesis typically involves sulfonylation of piperazine derivatives followed by coupling with naphthalen-1-yl carbonyl groups. For example:
- Step 1 : React 2-nitrophenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide intermediate .
- Step 2 : Couple the intermediate with naphthalen-1-yl carbonyl chloride using coupling agents like EDCI/HOBt in aprotic solvents (e.g., acetonitrile) .
- Purification : Column chromatography (EtOAc/hexane gradients) isolates the final product (>95% purity) .
[Basic] Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FT-IR : Identifies functional groups (C=O at ~1625 cm⁻¹, S=O at ~1350–1150 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.5 ppm) and confirms piperazine/naphthalene connectivity .
- HRMS : Validates molecular weight (accuracy within 5 ppm) and isotopic patterns .
[Advanced] How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies:
- Solvent : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity in sulfonylation .
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Catalyst : Employ K₂CO₃ or TEA to accelerate substitution reactions .
- Workup : Gradient column chromatography (20:80 EtOAc/hexane) resolves impurities .
[Advanced] What computational methods predict interactions with biological targets?
- Docking (AutoDock Vina) : Models binding to acetylcholinesterase (AChE) using PDB structures .
- DFT : Calculates HOMO-LUMO gaps to assess electronic properties and reactivity .
- MD simulations : Evaluate binding stability over >100 ns trajectories under physiological conditions .
[Advanced] How can contradictions in bioactivity data across studies be resolved?
- Standardized assays : Follow OECD guidelines for enzyme inhibition studies (fixed substrate concentrations) .
- Triplicate testing : Report IC₅₀ values as mean ± SEM to ensure reproducibility .
- SAR analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) to isolate activity drivers .
[Advanced] What role does the 2-nitrophenylsulfonyl group play in bioactivity?
- Electron withdrawal : Stabilizes transition states in enzyme inhibition (e.g., AChE) .
- Hydrogen bonding : Sulfonyl oxygens interact with catalytic residues (e.g., Ser203 in AChE) .
- Metabolic stability : Reduces oxidative degradation compared to alkylsulfonyl analogs .
[Basic] Which crystallography tools are recommended for structural determination?
- SHELX programs : SHELXL refines high-resolution or twinned data; SHELXS solves initial phases .
- Visualization : Olex2 or WinGX interfaces validate bond lengths/angles .
[Advanced] How do in vitro and in vivo activity profiles differ, and how can this be addressed?
- Bioavailability : Poor absorption due to high logP can be mitigated via prodrug design (e.g., ester derivatives) .
- Metabolism : Plasma stability assays identify vulnerable groups (e.g., esterases) .
- BBB penetration : PAMPA models predict CNS access for neuroactive compounds .
[Advanced] What strategies improve pharmacokinetic properties such as oral bioavailability?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyethylpiperazine) .
- Metabolic blocking : Fluorine substitution reduces CYP450-mediated oxidation .
- Salt formation : Hydrochloride salts enhance aqueous solubility .
[Basic] How should purity issues be addressed during synthesis?
- Chromatography : Silica gel columns (EtOAc/hexane gradients) remove unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
- Analytical HPLC : C18 columns (ACN/water + 0.1% TFA) monitor purity at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
